molecular formula C5H5ClN2O2 B2427948 5-Chloro-3-methoxy-1H-pyrazin-2-one CAS No. 588732-74-5

5-Chloro-3-methoxy-1H-pyrazin-2-one

Cat. No.: B2427948
CAS No.: 588732-74-5
M. Wt: 160.56
InChI Key: OZVMABMIMSNMLX-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family It is characterized by a pyrazinone ring substituted with a chlorine atom at the 5-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-chloropyrazine with suitable reagents to form the desired pyrazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxy-1H-pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of functionalized pyrazinones .

Scientific Research Applications

5-Chloro-3-methoxy-1H-pyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxy-1H-pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methoxy-1H-pyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-methoxy-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMABMIMSNMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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